molecular formula C14H12O8 B7781560 Acetic acid, 2,2'-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis- CAS No. 38035-11-9

Acetic acid, 2,2'-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis-

Cat. No.: B7781560
CAS No.: 38035-11-9
M. Wt: 308.24 g/mol
InChI Key: KHIRWZSABYLNKT-UHFFFAOYSA-N
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Description

Acetic acid, 2,2’-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis- is a complex organic compound known for its unique structure and properties It is a derivative of coumarin, a naturally occurring compound found in many plants

Properties

IUPAC Name

2-[5-(carboxymethoxy)-4-methyl-2-oxochromen-7-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O8/c1-7-2-13(19)22-10-4-8(20-5-11(15)16)3-9(14(7)10)21-6-12(17)18/h2-4H,5-6H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIRWZSABYLNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C(=CC(=C2)OCC(=O)O)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801146857
Record name Acetic acid, 2,2′-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801146857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38035-11-9
Record name Acetic acid, 2,2′-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38035-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2,2′-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801146857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2,2’-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis- typically involves the reaction of 4-methyl-2-oxo-2H-1-benzopyran-7-ol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,2’-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted coumarins .

Scientific Research Applications

Acetic acid, 2,2’-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, 2,2’-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, 2,2’-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis- is unique due to its specific acetic acid groups, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

Acetic acid, specifically the compound Acetic acid, 2,2'-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis- , is a derivative of acetic acid that features a complex structure with potential biological activity. This compound is of interest due to its possible therapeutic applications and biological mechanisms.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and structural features:

  • Molecular Formula : C₁₂H₁₀O₅
  • CAS Registry Number : 15518-82-8

The structure includes a benzopyran moiety, which is known for its biological significance in various natural products and synthetic compounds.

Antioxidant Activity

Research indicates that compounds similar to this acetic acid derivative exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. Studies have shown that such compounds can scavenge free radicals effectively, thus protecting cellular components from damage.

Antimicrobial Properties

The benzopyran derivatives have been reported to possess antimicrobial activity against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases. Preliminary studies suggest that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions like arthritis and other inflammatory disorders.

Case Studies

  • Study on Antioxidant Capacity :
    • A study evaluated the antioxidant capacity of various benzopyran derivatives, including acetic acid derivatives. The results indicated a significant reduction in lipid peroxidation levels when treated with these compounds, highlighting their potential as natural antioxidants.
  • Antimicrobial Efficacy :
    • In vitro tests were conducted on the antimicrobial activity of similar compounds against Staphylococcus aureus and Candida albicans. The results showed that the compounds inhibited growth effectively at varying concentrations, suggesting their potential use as antimicrobial agents.
  • Anti-inflammatory Mechanism :
    • A research paper explored the anti-inflammatory properties of benzopyran derivatives in animal models. The findings revealed a decrease in inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound, indicating its potential therapeutic role in managing inflammation.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial/fungal growth
Anti-inflammatoryReduction of inflammatory cytokines

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